4-Hydroperoxycyclophosphamide

Description

PERFOSFAMIDE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

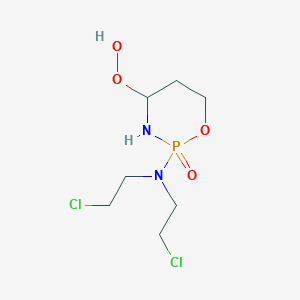

2D Structure

3D Structure

Propriétés

IUPAC Name |

N,N-bis(2-chloroethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl2N2O4P/c8-2-4-11(5-3-9)16(13)10-7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAWVRUHMJVRHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COP(=O)(NC1OO)N(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049058 | |

| Record name | 4-Hydroperoxy cyclophosphamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39800-16-3 | |

| Record name | 4-Hydroperoxycyclophosphamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39800-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ASTA 6496 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039800163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroperoxycyclophosphamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=181815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroperoxy cyclophosphamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of 4-Hydroperoxycyclophosphamide

Abstract

This compound (4-HC) is a synthetic, pre-activated derivative of the widely used anticancer agent cyclophosphamide (B585) (CPA).[1] Unlike its parent compound, 4-HC does not require hepatic cytochrome P450-mediated activation, allowing for its direct use in in vitro experimental systems.[2][3][4] In aqueous solutions, 4-HC spontaneously decomposes to generate the ultimate cytotoxic metabolites: phosphoramide (B1221513) mustard and acrolein.[5] Phosphoramide mustard acts as a potent bifunctional alkylating agent, forming DNA interstrand cross-links that obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. Acrolein contributes to cytotoxicity through mechanisms including the induction of oxidative stress, depletion of glutathione (B108866), and damage to cellular proteins and mitochondria. This document provides a comprehensive overview of the chemical breakdown, molecular interactions, cellular consequences, and key experimental methodologies relevant to the study of 4-HC.

Core Mechanism of Action

The mechanism of action of this compound is a multi-step process that begins with its spontaneous chemical decomposition and culminates in the induction of cell death through the combined actions of its two primary cytotoxic metabolites.

Chemical Activation Pathway

4-HC is designed to bypass the need for enzymatic activation in the liver. Upon introduction into an aqueous environment, such as cell culture media or plasma, it undergoes a series of spontaneous chemical transformations:

-

Decomposition to 4-Hydroxycyclophosphamide (B600793): 4-HC rapidly converts to 4-hydroxycyclophosphamide (4-OH-CPA).

-

Tautomeric Equilibrium: 4-OH-CPA exists in a dynamic equilibrium with its ring-opened tautomer, aldophosphamide.

-

β-Elimination: Aldophosphamide undergoes a non-enzymatic β-elimination reaction. This is the critical step that releases the two active cytotoxic agents:

-

Phosphoramide Mustard (PM)

-

Acrolein

-

Molecular Action of Metabolites

The cytotoxicity of 4-HC is a dual effect orchestrated by phosphoramide mustard and acrolein.

Phosphoramide Mustard (PM): As the primary antineoplastic metabolite, PM is a bifunctional alkylating agent. Its mechanism involves:

-

DNA Alkylation: PM covalently binds to DNA, with a strong preference for the N7 position of guanine (B1146940) residues.

-

Interstrand Cross-Linking (ICL): Due to its two reactive chloroethyl groups, a single PM molecule can bind to guanine bases on opposite strands of the DNA double helix. This creates a covalent interstrand cross-link (ICL), which is a highly toxic lesion.

-

Inhibition of DNA Processes: ICLs physically prevent the separation of DNA strands, thereby acting as absolute blocks to critical cellular processes like DNA replication and transcription, leading to cell death if not repaired.

Acrolein: Acrolein is a highly reactive α,β-unsaturated aldehyde that contributes significantly to the overall toxicity. Its effects are broad and include:

-

Oxidative Stress: Acrolein rapidly depletes intracellular glutathione (GSH), a key antioxidant, leading to a surge in reactive oxygen species (ROS) and severe oxidative stress.

-

Protein and DNA Adduction: It readily forms adducts with cellular components, particularly proteins and DNA, disrupting their normal function.

-

Organelle Dysfunction: Acrolein is known to induce mitochondrial disruption and endoplasmic reticulum (ER) stress, further contributing to cell death pathways.

Cellular Consequences

The molecular damage inflicted by PM and acrolein initiates a cascade of cellular responses that determine the cell's fate.

-

DNA Damage Response (DDR): The formation of DNA cross-links by PM activates complex DNA repair pathways. Key proteins are recruited to the site of damage to attempt to "unhook" and repair the lesion.

-

Cell Cycle Arrest: The DDR signaling cascade typically induces cell cycle arrest, providing time for the cell to repair the DNA damage before proceeding to mitosis.

-

Apoptosis (Programmed Cell Death): If the DNA damage is too extensive to be repaired, the cell is directed to undergo apoptosis. 4-HC is known to activate the mitochondrial death pathway through the generation of ROS and can induce apoptosis in a manner that is independent of caspases. The combined stress from DNA damage (via PM) and oxidative/organelle damage (via acrolein) creates a potent pro-apoptotic signal.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potency of 4-HC varies across different cell types. The following table summarizes representative data on its effects.

| Cell Type/Line | Assay | Endpoint | Concentration/Dose | Effect | Reference |

| Human T-cells | Proliferation | Inhibition | > 6-12 µg/mL | Partial inhibition of proliferation to mitogens. | |

| Human B-cells | IgG Synthesis | Inhibition | < 3 µg/mL | Inhibition of PWM-induced IgG synthesis. | |

| Human T-cells (Con A-induced suppressors) | Function | Abrogation | 10-20 nmol/mL | Complete abrogation of suppressor function. | |

| Embryonic Chick Cardiac Myocytes | Cytotoxicity | Ion/ATP changes | 150 µM | Increased Na+/Ca2+, decreased K+/ATP. | |

| Ovarian Cancer (SKOV3) | Viability (MTT) | IC50 (72h) | ~1.5 µM | 50% inhibition of cell viability. | |

| Ovarian Cancer (A2780) | Viability (MTT) | IC50 (72h) | ~0.5 µM | 50% inhibition of cell viability. |

Experimental Protocols

Standardized methodologies are crucial for assessing the biological effects of 4-HC. Below are detailed protocols for key assays.

Protocol: Cell Viability Assessment (MTT Assay)

This protocol is used to determine the concentration of 4-HC that inhibits cell viability by 50% (IC50).

Materials:

-

Target cell line (e.g., A2780 ovarian cancer cells)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound (4-HC)

-

MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Drug Preparation and Treatment: Prepare a stock solution of 4-HC. Perform serial dilutions in complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different 4-HC concentrations. Include vehicle control (medium with solvent) and blank (medium only) wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Subtract the background absorbance (blank wells). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the 4-HC concentration and use non-linear regression to determine the IC50 value.

Protocol: DNA Damage Detection (γH2AX Staining Assay)

This immunofluorescence assay quantifies DNA double-strand breaks (DSBs), a downstream consequence of ICL repair, by detecting phosphorylated H2AX (γH2AX) foci.

Materials:

-

Cells cultured on glass coverslips or in chamber slides

-

4-HC treatment medium

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.25% Triton X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibody: Anti-γH2AX antibody (e.g., rabbit anti-phospho-Histone H2A.X Ser139)

-

Secondary Antibody: Alexa Fluor-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488)

-

Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Methodology:

-

Cell Culture and Treatment: Seed cells on coverslips and allow them to attach. Treat cells with the desired concentration of 4-HC for a specific duration (e.g., 24 hours). Include a negative control.

-

Fixation: Wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in Blocking Buffer according to the manufacturer's recommendation. Incubate the coverslips with the primary antibody overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody for 1 hour at room temperature, protected from light.

-

Staining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes. Perform a final wash with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images of the DAPI (blue) and γH2AX (green) channels. Quantify the number of distinct γH2AX foci per nucleus. An increase in foci number in treated cells compared to control cells indicates DNA damage.

Protocol: Apoptosis Detection (Annexin V/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cell suspension after 4-HC treatment

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

FACS tubes

-

Flow cytometer

Methodology:

-

Cell Preparation: Treat cells in suspension or adherent cells (which are later detached using trypsin) with 4-HC for the desired time. Harvest approximately 1-5 x 10⁵ cells per sample by centrifugation.

-

Washing: Wash the cells twice with cold PBS and then resuspend them in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples on a flow cytometer within one hour.

-

Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by 4-HC.

-

References

- 1. Local administration of cytostatic drug 4-hydroperoxy-cyclophosphamide (4-HPCY) facilitates cell-mediated immune reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. In vitro effects of this compound on human immunoregulatory T subset function. I. Selective effects on lymphocyte function in T-B cell collaboration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dose-response effects of this compound on human T and B cell function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Synthesis of 4-Hydroperoxycyclophosphamide: A Technical Guide for Research Professionals

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the synthesis of 4-hydroperoxycyclophosphamide, a key active metabolite of the widely used anticancer prodrug cyclophosphamide (B585). This document details experimental protocols, presents quantitative data in structured tables, and illustrates relevant biological and experimental workflows through diagrams.

Introduction

Cyclophosphamide is a cornerstone of many chemotherapy regimens, yet it is pharmacologically inert until activated by hepatic cytochrome P450 enzymes.[1][2][3] This metabolic activation cascade leads to the formation of several key metabolites, with this compound being a crucial, albeit unstable, intermediate. In aqueous solutions, this compound readily converts to 4-hydroxycyclophosphamide (B600793), which exists in equilibrium with its tautomer, aldophosphamide.[3] Aldophosphamide is the direct precursor to the ultimate cytotoxic agent, phosphoramide (B1221513) mustard, and a toxic byproduct, acrolein.[3] The targeted synthesis of this compound is of significant interest for in vitro and ex vivo research, allowing for the direct study of its biological effects and bypassing the need for metabolic activation. This guide explores various methods for its synthesis, providing detailed protocols where available, and summarizes key quantitative data regarding its properties and cytotoxic activity.

Physicochemical and Cytotoxicity Data

A summary of the physicochemical properties and in vitro cytotoxicity of this compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅Cl₂N₂O₄P | |

| Molecular Weight | 293.08 g/mol | |

| CAS Number | 39800-16-3 | |

| Appearance | White to beige powder | |

| Purity | ≥98% (HPLC) | |

| Solubility | DMSO: 2 mg/mL | |

| Storage Temperature | -10 to -25°C |

Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| L1210 | Leukemia | 90 | |

| V79 | Chinese Hamster Lung | 2.7 | |

| V79 (NTR expressing) | Chinese Hamster Lung | 3.1 | |

| MOLT-4 | Acute Lymphoblastic Leukemia | Less potent than against ML-1 | |

| ML-1 | Acute Myeloblastic Leukemia | More potent than against MOLT-4 |

Note: this compound has been shown to be more cytotoxic than 4-hydroperoxyifosfamide (B1203742) in human acute leukemia cells.

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound have been reported, with varying yields and complexities. These include chemical methods such as Fenton oxidation and ozonation, as well as a more recent biocatalytic approach.

Chemical Synthesis Methods

1. Fenton Oxidation of Cyclophosphamide

This method involves the reaction of cyclophosphamide with hydrogen peroxide in the presence of ferrous ions (Fe²⁺).

-

Principle: The Fenton reaction generates hydroxyl radicals (•OH) which oxidize the cyclophosphamide at the C4 position.

-

Reported Yield: This method is reported to have a low yield of 3-4% for this compound.

-

Limitations: The low yield and the potential for overoxidation to 4-ketocyclophosphamide (B195324) make this method less favorable. A detailed, reproducible protocol is not currently available.

2. Ozonation of Cyclophosphamide or its Precursors

Direct ozonation of cyclophosphamide or its precursors, such as O-3-butenyl-N,N-bis(2-chloroethyl)-phosphorodiamidate, has been described as a more efficient one-step synthesis.

-

Principle: Ozone (O₃) reacts with the substrate to introduce a hydroperoxy group at the C4 position.

-

Reported Advantages: This method is suggested to offer improved yields compared to Fenton oxidation.

-

Limitations: A detailed, step-by-step protocol for the ozonation of cyclophosphamide to yield this compound, including reaction setup, workup, and purification, is not well-documented in publicly accessible literature.

Biocatalytic Synthesis using Marasmius rotula Peroxygenase

A more recent and well-documented method utilizes a fungal unspecific peroxygenase (UPO) from Marasmius rotula for the selective hydroxylation of cyclophosphamide. While the primary product is 4-hydroxycyclophosphamide, this method proceeds through a 4-hydroperoxy intermediate and offers a significantly higher yield of the desired product family.

Experimental Protocol: Semi-preparative Enzymatic Synthesis

This protocol is adapted from the published methodology for the synthesis of 4-hydroxycyclophosphamide, which is in equilibrium with this compound in the reaction mixture.

-

Materials:

-

Cyclophosphamide

-

Unspecific Peroxygenase from Marasmius rotula (MroUPO)

-

Sodium acetate (B1210297) buffer (20 mM, pH 5.5)

-

Hydrogen peroxide (H₂O₂)

-

Syringe pump

-

Stirring plate

-

Reaction vessel (e.g., 10 mL glass vial)

-

Acetonitrile (B52724) (for quenching)

-

Centrifuge

-

HPLC system with an ELSD detector for analysis and purification

-

-

Procedure:

-

Dissolve 13 mg of cyclophosphamide (0.05 mmol) in 5 mL of 20 mM sodium acetate buffer (pH 5.5) in the reaction vessel.

-

Add MroUPO to a final concentration of 1 µM.

-

Place the reaction vessel on a stirring plate at 25°C and stir at 100 rpm.

-

Start the reaction by the continuous addition of hydrogen peroxide using a syringe pump at a rate of 5 mM h⁻¹.

-

Monitor the reaction progress by taking aliquots (e.g., 100 µL) at regular intervals (e.g., every 60 minutes).

-

Quench the reaction in the aliquots by adding an equal volume of cold acetonitrile (-20°C).

-

Centrifuge the quenched samples (13,000 x g for 10 minutes) to precipitate the enzyme.

-

Analyze the supernatant by HPLC-ELSD to determine the concentration of 4-hydroxycyclophosphamide/4-hydroperoxycyclophosphamide and byproducts.

-

Based on the monitoring, stop the reaction at the optimal time to maximize the yield of the desired product (typically around 60 minutes).

-

Purify the final product from the reaction mixture using preparative HPLC.

-

-

Reported Yield: This kinetically controlled enzymatic synthesis can achieve a yield of up to 32% for 4-hydroxycyclophosphamide (in equilibrium with this compound) with a purity of >97.6%.

Mandatory Visualizations

Metabolic Activation of Cyclophosphamide

The following diagram illustrates the metabolic pathway leading to the activation of cyclophosphamide and the generation of its cytotoxic and toxic metabolites.

Caption: Metabolic activation pathway of cyclophosphamide.

Experimental Workflow for Enzymatic Synthesis

This diagram outlines the key steps in the biocatalytic synthesis of this compound using Marasmius rotula peroxygenase.

Caption: Experimental workflow for the enzymatic synthesis.

Mechanism of Action

This compound is a pre-activated form of cyclophosphamide that does not require hepatic metabolism to exert its cytotoxic effects. Upon entering an aqueous environment, it spontaneously decomposes to 4-hydroxycyclophosphamide, which is in equilibrium with aldophosphamide. Aldophosphamide then undergoes β-elimination to yield two key products:

-

Phosphoramide Mustard: This is the primary alkylating agent responsible for the antineoplastic activity of cyclophosphamide. It forms covalent bonds with DNA, leading to cross-linking between DNA strands. This DNA damage inhibits DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cells.

-

Acrolein: This is a toxic byproduct that is responsible for some of the adverse side effects of cyclophosphamide therapy, such as hemorrhagic cystitis.

The cytotoxic effects of this compound are mediated through the induction of T-cell apoptosis, which can be independent of caspase receptor activation. It can also activate the mitochondrial death pathway through the production of reactive oxygen species (ROS). The DNA damage caused by phosphoramide mustard can also inhibit signaling pathways such as the JAK2/STAT3 and p38MAPK pathways.

This technical guide provides a foundational understanding of the synthesis and properties of this compound for research applications. While detailed protocols for chemical synthesis remain elusive in the public domain, the enzymatic method offers a promising and higher-yield alternative for obtaining this crucial metabolite for in vitro studies.

References

- 1. In vitro effects of this compound on human immunoregulatory T subset function. I. Selective effects on lymphocyte function in T-B cell collaboration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dose-response effects of this compound on human T and B cell function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

The In Vivo Pharmacokinetic Profile of 4-Hydroperoxycyclophosphamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of 4-hydroperoxycyclophosphamide (4-HCp), a pre-activated derivative of the widely used anticancer and immunosuppressive agent, cyclophosphamide (B585). Due to its inherent instability in aqueous solutions, where it rapidly converts to the primary active metabolite 4-hydroxycyclophosphamide (B600793) (4-OHCP), direct in vivo pharmacokinetic studies of 4-HCp are limited. This document, therefore, focuses on the in vivo behavior of 4-OHCP as the critical surrogate for understanding the systemic exposure and fate of 4-HCp following administration.

Introduction: The Metabolic Activation of Cyclophosphamide

Cyclophosphamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 enzymes, primarily CYP2B6 and CYP2C19, to exert its cytotoxic effects.[1][2] The initial step is the hydroxylation of cyclophosphamide to 4-hydroxycyclophosphamide (4-OHCP), which exists in equilibrium with its tautomer, aldophosphamide.[1] this compound is a synthetic, pre-activated form of cyclophosphamide that spontaneously decomposes in aqueous solution to yield 4-OHCP, bypassing the need for hepatic activation.[1][3] This property makes it a valuable tool for in vitro studies and specialized in vivo applications such as local delivery via biodegradable polymer implants.

Aldophosphamide can then undergo one of two pathways: detoxification to the inactive metabolite carboxyphosphamide (B29615) by aldehyde dehydrogenase, or conversion to the ultimate DNA alkylating agent, phosphoramide (B1221513) mustard, and a cytotoxic byproduct, acrolein. The differential levels of aldehyde dehydrogenase in various tissues contribute to the selective toxicity of cyclophosphamide, with tumor cells often having lower levels of this enzyme.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of 4-hydroxycyclophosphamide in various species following the administration of cyclophosphamide or, in specific experimental setups, 4-HCp.

Table 1: Pharmacokinetic Parameters of 4-Hydroxycyclophosphamide in Humans

| Parameter | Value (Mean ± SD) | Patient Population | Administration | Reference |

| AUC(0,∞) | 5388 ± 2841 ng·h/mL | Glomerulonephritis | IV Cyclophosphamide | |

| Cmax | 436 ± 214 ng/mL | Glomerulonephritis | IV Cyclophosphamide | |

| Tmax | 2.1 ± 2.5 h | Glomerulonephritis | IV Cyclophosphamide | |

| Apparent t1/2 | 8.6 ± 5.8 h | Glomerulonephritis | IV Cyclophosphamide | |

| AUC | 1.86 ± 1.12 mg·h/L | Systemic Vasculitis | IV Cyclophosphamide | |

| Tmax | 2.3 h | Systemic Vasculitis | IV Cyclophosphamide | |

| t1/2 | 7.6 ± 2.3 h | Systemic Vasculitis | IV Cyclophosphamide |

Table 2: Pharmacokinetic Parameters of 4-Hydroxycyclophosphamide in Animal Models

| Species | Parameter | Value (Mean ± SD) | Administration | Reference |

| Cat | t1/2 | 0.78 ± 0.61 h | IV Cyclophosphamide | |

| Cat | t1/2 | 0.77 ± 0.27 h | IP Cyclophosphamide | |

| Cat | Tmax | 0.29 ± 0.10 h | IV Cyclophosphamide | |

| Cat | Tmax | 0.75 ± 0.39 h | IP Cyclophosphamide | |

| Cat | Tmax | 2.17 ± 1.57 h | Oral Cyclophosphamide | |

| Rat | t1/2 | 8.1 min | IV 4-OHCP | |

| Rat | Total Plasma Clearance | 81.2 mL/min·kg | IV 4-OHCP | |

| Rat | Apparent t1/2 | 55.4 min | IV Cyclophosphamide | |

| Monkey | Brain Tissue Concentration (up to 3mm from implant) | 0.3 - 0.4 mM | Intracranial 4-HCp Implant | |

| Monkey | Brain Tissue Concentration (up to 5cm from implant) | 3 µM | Intracranial 4-HCp Implant |

Experimental Protocols

Quantification of 4-Hydroxycyclophosphamide in Plasma

A common methodology for the analysis of 4-OHCP in biological matrices involves derivatization followed by liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC).

-

Sample Collection and Stabilization : Blood samples are serially collected into tubes containing an anticoagulant. To prevent the degradation of the unstable 4-OHCP, plasma is immediately harvested and treated with a trapping agent, such as semicarbazide (B1199961) hydrochloride, which forms a stable derivative.

-

Sample Preparation : The plasma samples are typically subjected to protein precipitation or solid-phase extraction to remove interfering substances.

-

Chromatographic Separation : The prepared samples are injected into an HPLC system equipped with a reverse-phase column for the separation of the derivatized 4-OHCP from other plasma components.

-

Detection : Detection is achieved using a mass spectrometer (LC-MS/MS) or a UV detector (HPLC-UV). The use of stable isotope-labeled internal standards is employed for accurate quantification.

Animal Pharmacokinetic Studies

-

Animal Models : Studies have been conducted in various species, including cats, rats, and monkeys, to characterize the pharmacokinetics of cyclophosphamide and its metabolites.

-

Drug Administration : For systemic pharmacokinetic studies, cyclophosphamide is administered intravenously (IV), intraperitoneally (IP), or orally (PO). In studies focusing on local delivery, 4-HCp has been encapsulated in biodegradable polymer pellets and implanted directly into the target tissue, such as the brain.

-

Blood Sampling : Following drug administration, serial blood samples are collected at predetermined time points to characterize the plasma concentration-time profile.

-

Pharmacokinetic Analysis : Non-compartmental analysis is commonly used to determine key pharmacokinetic parameters from the plasma concentration-time data.

Visualizations

Metabolic Pathway of Cyclophosphamide

Caption: Metabolic activation pathway of cyclophosphamide.

Experimental Workflow for In Vivo Pharmacokinetic Analysis

Caption: Workflow for in vivo pharmacokinetic analysis of 4-hydroxycyclophosphamide.

References

An In-depth Technical Guide to 4-Hydroperoxycyclophosphamide: Metabolites and Byproducts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-hydroperoxycyclophosphamide (4-HC), a key preactivated analog of the widely used anticancer agent cyclophosphamide (B585). It details the metabolic cascade of 4-HC, the chemical and biological properties of its metabolites and byproducts, and the experimental methodologies used in their study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.

The Metabolic Cascade of this compound

This compound (4-HC) is a synthetic, preactivated derivative of cyclophosphamide that does not require hepatic cytochrome P450 activation. In aqueous solution, 4-HC rapidly decomposes to 4-hydroxycyclophosphamide (B600793), initiating a cascade of reactions that produce both the ultimate cytotoxic agents and various byproducts.[1]

The central metabolic pathway begins with the tautomeric equilibrium between 4-hydroxycyclophosphamide and aldophosphamide (B1666838).[1] Aldophosphamide is a key intermediate that can undergo one of two competing reactions: detoxification or conversion to the cytotoxic metabolites.[2] The primary detoxification pathway involves the oxidation of aldophosphamide by aldehyde dehydrogenase (ALDH) to the inactive carboxycyclophosphamide.[2] Conversely, the breakdown of aldophosphamide yields phosphoramide (B1221513) mustard, the principal alkylating agent responsible for the antineoplastic activity of cyclophosphamide, and acrolein, a highly reactive and toxic byproduct.[2]

Metabolic Pathway of this compound

Quantitative Data on 4-HC and its Metabolites

The following tables summarize key quantitative data for this compound and its primary metabolites, providing a basis for comparative analysis.

Table 1: In Vitro Cytotoxicity (IC50) of Cyclophosphamide and its Metabolites

| Compound | Cell Line | IC50 | Reference |

| This compound | Human Tumor Clonogenic Assay (median of 107 tumors) | 5.7 x 10-5 M | |

| Phosphoramide Mustard | Human Tumor Clonogenic Assay (median of 107 tumors) | >10-4 M | |

| Acrolein | K562 (human leukemia) | Not explicitly provided, but noted to cause substantial single-strand breaks | |

| Cyclophosphamide (S-9 activated) | Human Tumor Clonogenic Assay (median of 107 tumors) | ~10-4 M | |

| This compound | Human Rhabdomyosarcoma Cell Lines (4 lines) | 100 µg/mL (resulted in 1.7-5.7 log elimination) |

Table 2: Kinetic Data for the Decomposition and Reactions of 4-HC Metabolites

| Reaction | Conditions | Rate Constant (k) | Reference |

| 4-HC → 4-Hydroxycyclophosphamide | 0.5 M Tris buffer, pH 7.4, 37°C | 0.016 min-1 | |

| 4-Hydroxycyclophosphamide → Phosphoramide Mustard + Acrolein | 0.5 M phosphate (B84403) buffer, pH 8, 37°C | 0.126 min-1 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its metabolites.

Synthesis of this compound (via Ozonolysis)

This compound can be synthesized from cyclophosphamide through ozonolysis. This method, while effective, requires specialized equipment and careful handling of ozone, a potent oxidizing agent.

Materials:

-

Cyclophosphamide

-

Ozone generator

-

Reaction vessel equipped with a gas inlet tube and a low-temperature thermometer

-

Dry ice/acetone bath

-

Solvent (e.g., dichloromethane)

-

Reducing agent for workup (e.g., dimethyl sulfide)

Procedure:

-

Dissolve cyclophosphamide in a suitable solvent (e.g., dichloromethane) in the reaction vessel.

-

Cool the reaction mixture to -78°C using a dry ice/acetone bath.

-

Bubble ozone gas from the ozone generator through the solution. Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC). The appearance of a blue color in the solution indicates an excess of ozone.

-

Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

-

Add a reducing agent, such as dimethyl sulfide, to the reaction mixture at -78°C to quench the ozonide intermediate.

-

Allow the reaction mixture to slowly warm to room temperature.

-

The this compound product can be purified using standard techniques such as column chromatography.

Note: This is a representative protocol. Specific reaction conditions, including solvent, temperature, and workup procedure, may need to be optimized.

Quantification of 4-HC and its Metabolites by HPLC-MS/MS

A sensitive and robust method for the simultaneous quantification of cyclophosphamide and its metabolites in biological matrices like plasma involves High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Sample Preparation:

-

Due to the instability of 4-hydroxycyclophosphamide in plasma, it is crucial to immediately derivatize it upon sample collection. This can be achieved by adding a solution of semicarbazide.

-

Perform protein precipitation by adding a mixture of methanol (B129727) and acetonitrile (B52724) (1:1, v/v) containing isotopically labeled internal standards for cyclophosphamide.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

HPLC-MS/MS Conditions:

-

Column: A C18 reversed-phase column is typically used (e.g., Zorbax Extend C18, 150 mm x 2.1 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 1 mM ammonium (B1175870) hydroxide (B78521) in water) and an organic component (e.g., acetonitrile) is commonly employed.

-

Flow Rate: A typical flow rate is around 0.40 mL/min.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is used. Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Materials:

-

96-well flat-bottom plates

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound and its metabolites in cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Workflow for an In Vitro Cytotoxicity MTT Assay

Signaling Pathways of Cytotoxicity

The cytotoxic effects of this compound are primarily mediated by its two breakdown products: phosphoramide mustard and acrolein. Each of these metabolites induces cell death through distinct signaling pathways.

Phosphoramide Mustard: DNA Alkylation and Damage Response

Phosphoramide mustard is a bifunctional alkylating agent that covalently binds to DNA, primarily at the N7 position of guanine (B1146940) residues. This leads to the formation of monoadducts and, more critically, inter- and intra-strand cross-links. These DNA lesions block DNA replication and transcription, ultimately triggering a DNA damage response (DDR). The cell attempts to repair this damage through various pathways, including nucleotide excision repair (NER) and Fanconi anemia (FA) pathways. If the damage is too extensive to be repaired, the cell will undergo apoptosis.

Phosphoramide Mustard-Induced DNA Damage Pathway

Acrolein: Induction of Oxidative and Endoplasmic Reticulum Stress

Acrolein is a highly reactive α,β-unsaturated aldehyde that contributes to the overall toxicity of cyclophosphamide. Its primary mechanisms of action involve the induction of oxidative stress and endoplasmic reticulum (ER) stress. Acrolein readily reacts with cellular nucleophiles, particularly the sulfhydryl groups of glutathione and cysteine residues in proteins, leading to glutathione depletion and protein dysfunction. This disrupts the cellular redox balance and generates reactive oxygen species (ROS). The accumulation of ROS and damaged proteins can trigger the unfolded protein response (UPR) in the ER, leading to ER stress. Prolonged or severe oxidative and ER stress can activate apoptotic signaling cascades, including the JNK and p38 MAPK pathways, ultimately leading to programmed cell death.

References

In Vitro Stability and Degradation of 4-Hydroperoxycyclophosphamide: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the in vitro stability and degradation of 4-hydroperoxycyclophosphamide (4-HC), a preactivated derivative of the widely used anticancer agent cyclophosphamide. 4-HC's utility in in vitro and ex vivo applications, such as bone marrow purging, is critically dependent on its stability and degradation kinetics. This document details the degradation pathway, summarizes key stability data under various conditions, outlines common experimental protocols for stability assessment, and provides visual representations of the core chemical processes and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working with this potent alkylating agent.

Introduction

Cyclophosphamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 enzymes to exert its cytotoxic effects. This activation process generates 4-hydroxycyclophosphamide (B600793) (4-OHCP), which exists in equilibrium with its tautomer, aldophosphamide. This compound (4-HC) is a synthetic, preactivated analog that circumvents the need for hepatic activation by spontaneously decomposing in aqueous solutions to form 4-OHCP.[1][2] This property makes 4-HC an invaluable tool for in vitro studies and clinical applications like ex vivo purging of cancer cells from autologous bone marrow grafts.[3][4] However, the spontaneous and complex degradation of 4-HC necessitates a thorough understanding of its stability profile to ensure reproducible and effective experimental outcomes. This guide focuses on the chemical transformations 4-HC undergoes in vitro and the factors influencing its rate of degradation.

Degradation Pathway of this compound

The in vitro degradation of 4-HC is a multi-step process initiated by its conversion to 4-OHCP. This key intermediate then undergoes further transformation to yield the ultimate cytotoxic alkylating agent, phosphoramide (B1221513) mustard, and a cytotoxic byproduct, acrolein.[1] A secondary degradation pathway involves the release of hydrogen peroxide (H₂O₂), which can contribute to oxidative DNA damage.

The primary degradation sequence is as follows:

-

This compound (4-HC) decomposes in aqueous media.

-

This decomposition yields 4-Hydroxycyclophosphamide (4-OHCP) and hydrogen peroxide (H₂O₂).

-

4-OHCP is in a tautomeric equilibrium with Aldophosphamide .

-

Aldophosphamide undergoes β-elimination, a rate-limiting step subject to catalysis, to produce two key molecules.

-

The first product is Phosphoramide Mustard , the primary alkylating species responsible for the therapeutic effect.

-

The second product is Acrolein , a highly reactive and cytotoxic aldehyde.

Quantitative Stability Data

The stability of 4-HC and its key metabolite, 4-OHCP, is highly dependent on the composition, pH, and temperature of the aqueous medium. The conversion of 4-OHCP to its ultimate active form is notably influenced by the presence of bifunctional catalysts like phosphate.

| Compound | Medium | pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Reference |

| This compound | 0.5 M Tris buffer | 7.4 | 37 | 0.016 min⁻¹ | ~43.3 min | |

| 4-Hydroxycyclophosphamide | 0.5 M Tris buffer | 7.4 | 37 | Negligible Conversion | - | |

| 4-Hydroxycyclophosphamide | 0.5 M Phosphate buffer | 8.0 | 37 | 0.126 min⁻¹ | ~5.5 min | |

| This compound | Frozen Storage | N/A | -120 | No loss of cytotoxicity over 36 days | > 36 days |

Note: The conversion of 4-OHCP to phosphoramide mustard and acrolein is first-order with respect to 4-OHCP and is catalyzed by phosphate. The rate-limiting step in this sequence is the conversion of 4-OHCP to aldophosphamide, which requires a bifunctional catalyst to proceed efficiently.

Experimental Protocols for Stability Assessment

Assessing the in vitro stability of 4-HC involves incubating the compound under controlled conditions and quantifying its concentration, along with its degradation products, over time.

General Stability Study Protocol

-

Preparation of Solutions:

-

Prepare buffer solutions (e.g., phosphate, Tris) at the desired pH values.

-

Prepare a stock solution of 4-HC in a suitable solvent (e.g., DMSO) immediately before use. The powder form should be stored at -10 to -25°C.

-

-

Incubation:

-

Spike the pre-warmed buffer solutions with the 4-HC stock solution to achieve the target final concentration.

-

Incubate the samples in a temperature-controlled environment (e.g., water bath, incubator) at the desired temperature (e.g., 37°C).

-

Protect samples from light if photostability is not the variable being tested.

-

-

Sampling:

-

Withdraw aliquots from the incubation mixture at predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes). The frequency of sampling should be sufficient to establish the degradation profile.

-

-

Sample Quenching/Processing:

-

Immediately stop the degradation reaction. For analysis of the labile 4-OHCP/aldophosphamide, this can be achieved by converting them into more stable adducts, such as cyanohydrins, before extraction.

-

For general analysis, protein precipitation with a cold organic solvent like methanol (B129727) can be performed, followed by centrifugation to remove precipitated proteins.

-

-

Analytical Quantification:

-

Analyze the concentration of 4-HC and its degradation products (e.g., 4-OHCP) in the processed samples using a validated, stability-indicating analytical method.

-

Commonly used methods include:

-

High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.

-

Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization of the analytes.

-

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for high sensitivity and specificity.

-

-

-

Data Analysis:

-

Plot the concentration of the parent compound versus time.

-

Determine the order of the degradation reaction and calculate the degradation rate constant (k) and the half-life (t½).

-

Analytical Method Considerations

A critical component of any stability study is the analytical method, which must be "stability-indicating." This means the method must be able to accurately measure the decrease in the active substance's concentration without interference from its degradation products, impurities, or excipients. Methods like UPLC-MS/MS are particularly powerful as they can simultaneously and sensitively quantify both the parent drug (cyclophosphamide or its analogs) and its key metabolites like 4-OHCP.

Factors Influencing In Vitro Stability

-

pH and Buffer Composition: As shown in the data table, the buffer composition has a profound impact on stability. Phosphate ions catalyze the conversion of 4-OHCP to phosphoramide mustard, significantly accelerating its degradation compared to a Tris buffer.

-

Temperature: Like most chemical reactions, the degradation of 4-HC is temperature-dependent. Studies are typically conducted at 37°C to mimic physiological conditions. For long-term storage, freezing at very low temperatures (-120°C) has been shown to preserve the compound's activity.

-

Cellular Components: In cell-based assays, the presence of cellular components can significantly alter 4-HC activity. For example, red blood cells (RBCs) and nucleated bone marrow cells can decrease 4-HC's cytotoxic effect, likely due to the presence of detoxifying enzymes like aldehyde dehydrogenase.

Conclusion

The in vitro stability of this compound is a complex, multi-factorial process. Its degradation is initiated by a spontaneous conversion to 4-hydroxycyclophosphamide, which is then catalytically converted to the ultimate alkylating agent, phosphoramide mustard. The rate of this process is highly sensitive to environmental conditions, particularly the pH, temperature, and the presence of catalysts like phosphate. A robust, validated analytical methodology is paramount for accurately characterizing its stability profile. The information and protocols outlined in this guide provide a framework for researchers to design and execute reliable in vitro studies with 4-HC, ensuring a deeper understanding and more consistent application of this important chemotherapeutic agent.

References

- 1. Comparison of In Vitro Antileukemic Activity of 4-Hydroperoxyifosfamide and this compound | Anticancer Research [ar.iiarjournals.org]

- 2. Differential effects of this compound on limb development in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro purging of human rhabdomyosarcoma cells using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Variability in this compound activity during clinical purging for autologous bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the DNA Cross-Linking Activity of 4-Hydroperoxycyclophosphamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms, quantitative effects, and detection methods related to the DNA cross-linking activity of 4-hydroperoxycyclophosphamide (4-HC). 4-HC is a synthetic, pre-activated derivative of the widely used anticancer drug cyclophosphamide (B585) (CP), which allows for the study of its cytotoxic effects in vitro without the need for metabolic activation by liver enzymes.[1][2] Its primary mechanism of action involves the alkylation of DNA, leading to the formation of covalent cross-links that are highly cytotoxic to proliferating cells.

Mechanism of Action: From Prodrug to DNA Damage

This compound is designed to spontaneously decompose under physiological conditions, bypassing the need for enzymatic activation that cyclophosphamide requires. This decomposition cascade releases two key metabolites: phosphoramide (B1221513) mustard and acrolein.

-

Phosphoramide Mustard : This is considered the ultimate alkylating agent responsible for the therapeutic effects of cyclophosphamide.[3] It is a bifunctional molecule that can form covalent bonds with nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940) residues.[4] By reacting with two different guanine bases, it can form both DNA-protein cross-links and highly cytotoxic interstrand cross-links (ICLs).[3] ICLs are particularly damaging as they physically prevent the separation of DNA strands, thereby blocking essential cellular processes like DNA replication and transcription.

-

Acrolein : This metabolite is primarily associated with the toxic side effects of cyclophosphamide therapy, such as hemorrhagic cystitis. However, studies have also shown that acrolein contributes to the overall DNA damage profile by inducing single-strand breaks.

-

Oxidative Damage : Beyond direct alkylation, 4-HC has been shown to induce oxidative DNA damage. Its degradation generates hydrogen peroxide (H₂O₂), which can lead to the formation of lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), contributing to its antitumor effects.

Quantitative Data on 4-HC Activity

The biological activity of 4-HC is highly dose-dependent, with different cellular functions exhibiting varying sensitivities. The potency of its derivatives has also been compared to its primary active metabolite, phosphoramide mustard.

Table 1: Dose-Response Effects of 4-HC on Human Cells

| Concentration | Cell Type / System | Observed Effect | Reference |

|---|---|---|---|

| < 3 µg/mL | Human B-lymphocytes | Inhibition of PWM-induced IgG synthesis | |

| 3 - 6 µg/mL | Activated T-cells & NK cells | Inhibition of cytotoxic functions | |

| > 6 - 12 µg/mL | Human T-lymphocytes | Partial inhibition of proliferation to mitogens | |

| 20 - 60 µg/mL | Human bone marrow (MNC fraction) | Effective purging with no significant delay in engraftment |

| 80 µg/mL | Human bone marrow (MNC fraction) | Effective purging but with a significant delay in engraftment | |

Table 2: Relative Potency for DNA Cross-Link Formation

| Compound | Relative Potency vs. Phosphoramide Mustard | Measurement | Cell Line | Reference |

|---|---|---|---|---|

| 4-S-(hexane-6-ol)-sulfidocyclophosphamide | 4 to 5 times more potent | Interstrand Cross-links | L1210 Leukemia | |

| 4-S-(propionic acid)-sulfidocyclophosphamide | 4 to 5 times more potent | Interstrand Cross-links | L1210 Leukemia |

| Phosphoramide Mustard | 1x (Baseline) | Interstrand Cross-links | L1210 Leukemia | |

Experimental Protocols for Detecting DNA Cross-Links

Several methods are available to detect and quantify the DNA cross-links induced by agents like 4-HC. The alkaline comet assay is a sensitive and widely used technique at the single-cell level.

The standard alkaline comet assay measures DNA single-strand breaks. To detect ICLs, which tether the two DNA strands together, a modification is required. The principle is that ICLs reduce the extent of DNA migration (the "comet tail") that would otherwise be caused by a defined dose of a secondary DNA-damaging agent, like ionizing radiation.

Detailed Methodology:

-

Cell Treatment: Expose the test cells (e.g., human white blood cells or a cell line like TK-6) to varying concentrations of the suspected cross-linking agent (e.g., 4-HC) for a defined period (e.g., 2 hours at 37°C).

-

Induction of Strand Breaks: After treatment, irradiate the cells with a fixed dose of X-rays (e.g., 5 Gy) on ice. This introduces a consistent level of single-strand breaks. Untreated, irradiated cells will serve as the control, showing maximum DNA migration.

-

Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal-melting-point agarose. Allow to solidify.

-

Cell Lysis: Immerse the slides in a high-salt, detergent-based lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) overnight at 4°C. This removes cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding & Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for a period (e.g., 20-40 minutes) to allow the DNA to unwind. Then, apply an electric field (e.g., 25 V, 300 mA) for a set time (e.g., 20-30 minutes).

-

Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5), and then stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

-

Visualization and Analysis: Visualize the slides using a fluorescence microscope. The presence of ICLs will physically restrict the migration of the irradiated DNA fragments towards the anode, resulting in a smaller "comet tail" compared to the irradiated-only control cells. Quantify the tail moment or tail intensity using specialized software. A dose-dependent decrease in tail migration indicates cross-linking activity.

Cellular Response to 4-HC Induced DNA Damage

The formation of DNA cross-links and other lesions by 4-HC triggers a complex cellular signaling network known as the DNA Damage Response (DDR).

-

Damage Recognition: The bulky ICLs distort the DNA helix, stalling replication forks and transcription machinery. This stall is recognized by sensor proteins of the DDR pathway.

-

Signal Transduction: Key protein kinases like ATR and ATM are activated at the site of damage. They, in turn, phosphorylate a cascade of downstream targets, including checkpoint kinases Chk1 and Chk2.

-

Effector Activation: This signaling cascade leads to three main cellular outcomes:

-

Cell Cycle Arrest: Checkpoints, particularly in the G2/M phase, are activated to provide the cell with time to repair the damage before attempting mitosis.

-

DNA Repair: The cell initiates complex and specialized repair pathways, such as the Fanconi Anemia (FA) pathway and homologous recombination, to excise the cross-link and restore the original DNA sequence.

-

Apoptosis (Programmed Cell Death): If the DNA damage is too extensive to be repaired, the DDR pathway can activate pro-apoptotic proteins (e.g., p53), leading to the elimination of the damaged cell. This is a crucial aspect of its anticancer activity.

-

References

- 1. In vitro effects of this compound on human immunoregulatory T subset function. I. Selective effects on lymphocyte function in T-B cell collaboration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro effects of this compound on human immunoregulatory T subset function. I. Selective effects on lymphocyte function in T-B cell collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deoxyribonucleic acid crosslinking by this compound in cyclophosphamide-sensitive and -resistant L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 4-Hydroperoxycyclophosphamide in Inducing Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroperoxycyclophosphamide (4-HC) is an active, pre-activated derivative of the widely used anticancer agent cyclophosphamide.[1] Unlike its parent compound, 4-HC does not require hepatic metabolism to exert its cytotoxic effects, making it a valuable tool for in vitro studies and ex vivo applications such as bone marrow purging.[1][2] A primary mechanism through which 4-HC eliminates cancer cells is the induction of apoptosis, or programmed cell death. This technical guide provides an in-depth exploration of the molecular pathways and key mediators involved in 4-HC-induced apoptosis, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of 4-HC-Induced Apoptosis

4-HC induces apoptosis through a multi-faceted approach that involves the generation of oxidative stress and the activation of both intrinsic and extrinsic apoptotic pathways. The engagement of these pathways is often cell-type dependent and can involve both caspase-dependent and caspase-independent mechanisms.

The Pivotal Role of Oxidative Stress

A central event in 4-HC-mediated apoptosis is the induction of oxidative stress.[3] Treatment with 4-HC leads to an increase in reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA.[4] This oxidative damage is a key trigger for subsequent apoptotic events. The generation of ROS and depletion of intracellular glutathione (B108866) (GSH), a major antioxidant, are critical upstream events that initiate the apoptotic cascade. Studies have shown that antioxidants can inhibit 4-HC-induced apoptosis, underscoring the significance of oxidative stress in its mechanism of action.

Intrinsic (Mitochondrial) Pathway of Apoptosis

The intrinsic pathway is a major route for 4-HC-induced apoptosis. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.

4-HC treatment can lead to an upregulation of the pro-apoptotic protein Bax. Oxidative stress induced by 4-HC promotes conformational changes in Bax, leading to its translocation to the mitochondria. At the mitochondrial outer membrane, activated Bax disrupts membrane integrity, leading to a loss of mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors into the cytoplasm. These factors include cytochrome c, Apoptosis-Inducing Factor (AIF), and Endonuclease G (EndoG).

-

Caspase-Dependent Apoptosis: The release of cytochrome c into the cytosol initiates the formation of the apoptosome, a protein complex that activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates.

-

Caspase-Independent Apoptosis: In some cell types, particularly T-cells, 4-HC can induce apoptosis through a caspase-independent mechanism. In this pathway, the release of AIF and EndoG from the mitochondria is a key event. These proteins translocate to the nucleus, where they contribute to chromatin condensation and large-scale DNA fragmentation, leading to cell death without the requirement of caspase activation.

The Role of p53

The tumor suppressor protein p53 plays a crucial role in mediating 4-HC-induced apoptosis, particularly in response to DNA damage. As an alkylating agent, 4-HC's metabolites can cause DNA cross-linking. This DNA damage can lead to the stabilization and activation of p53. Activated p53 can then transcriptionally upregulate pro-apoptotic genes, including Bax, thereby promoting the intrinsic apoptotic pathway. Studies have shown that cells deficient in p53 are more resistant to 4-HC-induced apoptosis and are more likely to undergo necrosis.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in 4-HC-induced apoptosis and a general workflow for its experimental investigation.

Caption: Signaling Pathways of 4-HC-Induced Apoptosis.

References

An In-depth Technical Guide to the Biochemical and Physiological Effects of 4-Hydroperoxycyclophosphamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroperoxycyclophosphamide (4-HC) is a pre-activated, synthetic derivative of the widely used alkylating agent cyclophosphamide.[1][2][3] Unlike its parent compound, which requires metabolic activation by hepatic cytochrome P450 enzymes, 4-HC spontaneously converts to the active metabolite 4-hydroxycyclophosphamide (B600793) in aqueous solutions.[4][5] This property makes 4-HC an invaluable tool for in vitro and ex vivo studies, allowing for direct and controlled investigation of the cytotoxic and immunomodulatory effects of cyclophosphamide's active metabolites. This technical guide provides a comprehensive overview of the biochemical and physiological effects of 4-HC, with a focus on its mechanism of action, cellular impacts, and therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Biochemical Profile and Mechanism of Action

4-HC's primary mechanism of action revolves around its ability to function as a DNA alkylating agent, leading to the formation of DNA cross-links and subsequent cell death. Upon conversion to 4-hydroxycyclophosphamide, it exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide can then decompose to form two key cytotoxic metabolites: phosphoramide (B1221513) mustard and acrolein.

Phosphoramide mustard is the primary alkylating species responsible for forming interstrand and intrastrand DNA cross-links, as well as DNA-protein cross-links. These cross-links disrupt DNA replication and transcription, ultimately triggering apoptotic pathways. Specifically, studies have identified the formation of monofunctional adducts like N-(2-chloroethyl)-N-[2-(7-guaninyl)ethyl]amine (NOR-G) and bifunctional adducts such as N,N-bis[2-(7-guaninyl)ethyl]amine (G-NOR-G) in the DNA of rat embryos exposed to 4-HC.

Acrolein , the other major metabolite, contributes to cellular toxicity through various mechanisms, including the depletion of glutathione (B108866) (GSH) and the generation of reactive oxygen species (ROS).

Beyond direct DNA damage, 4-HC induces apoptosis through both caspase-dependent and caspase-independent pathways. It can activate the mitochondrial death pathway, characterized by the production of ROS, upregulation of Bax, and the nuclear translocation of apoptosis-inducing factor (AIF) and endonuclease G (EndoG). Studies in human acute leukemia cells have shown that 4-HC triggers apoptosis through both the extrinsic (receptor-mediated) and intrinsic (mitochondrial) pathways, involving the activation of caspases-8, -9, and -3/7.

Furthermore, 4-HC has been shown to induce oxidative DNA damage. In human leukemia HL-60 cells, 4-HC treatment led to a significant increase in the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker of oxidative DNA damage. This effect is thought to be mediated by the generation of hydrogen peroxide (H2O2) during 4-HC degradation.

Signaling Pathways Affected by this compound

The cellular response to 4-HC involves the modulation of several key signaling pathways. For instance, in fibroblast-like synoviocytes, 4-HC in combination with methotrexate (B535133) was found to inhibit the JAK2/STAT3 and p38 MAPK signaling pathways.

References

- 1. rupress.org [rupress.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. In vitro effects of this compound on human immunoregulatory T subset function. I. Selective effects on lymphocyte function in T-B cell collaboration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Dose-response effects of this compound on human T and B cell function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of 4-Hydroperoxycyclophosphamide: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroperoxycyclophosphamide (4-HC), known experimentally as perfosfamide, represents a pivotal development in the field of oxazaphosphorine chemotherapy. As a pre-activated, synthetic derivative of the widely used prodrug cyclophosphamide (B585), 4-HC was engineered to bypass the necessity of hepatic cytochrome P450 activation. This unique characteristic made it an ideal candidate for ex vivo applications, most notably for the purging of residual malignant cells from autologous bone marrow grafts prior to transplantation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and clinical development of 4-HC, with a focus on its primary application in oncology. It consolidates key quantitative data, details critical experimental protocols, and illustrates the underlying scientific principles and workflows.

Introduction and Rationale for Development

Cyclophosphamide is a cornerstone of cancer chemotherapy, but its efficacy is entirely dependent on in vivo metabolic activation by liver enzymes into its active cytotoxic metabolites. This process, primarily hydroxylation to 4-hydroxycyclophosphamide (B600793), is essential for its therapeutic effect. However, this dependency renders cyclophosphamide inactive in vitro, precluding its use in applications requiring direct cytotoxicity outside the body, such as eliminating cancer cells from harvested bone marrow.

The development of this compound in the 1970s directly addressed this limitation. 4-HC is a stable, synthetic precursor that spontaneously decomposes in aqueous solutions to form 4-hydroxycyclophosphamide, the same key active metabolite produced in the liver. This circumvention of enzymatic activation provided researchers with a tool to harness the potent cytotoxic effects of cyclophosphamide in an ex vivo setting. The primary driver for its development was to create a pharmacologic agent capable of "purging" autologous bone marrow grafts—selectively killing contaminating tumor cells while preserving enough healthy hematopoietic stem cells to ensure successful engraftment post-transplantation.

Mechanism of Action

The cytotoxic activity of 4-HC is mediated through its decomposition products. In an aqueous environment, 4-HC undergoes a non-enzymatic conversion to 4-hydroxycyclophosphamide (4-OHCP). 4-OHCP exists in equilibrium with its open-ring tautomer, aldophosphamide. Aldophosphamide then spontaneously decomposes into two cytotoxic molecules: phosphoramide (B1221513) mustard and acrolein.[1]

-

Phosphoramide Mustard: This is the primary alkylating agent. It forms covalent cross-links with DNA strands, leading to the inhibition of DNA replication and transcription, ultimately triggering apoptotic cell death.[2]

-

Acrolein: This unsaturated aldehyde is also cytotoxic and is primarily responsible for side effects such as hemorrhagic cystitis when cyclophosphamide is used systemically. In the ex vivo context, its effects are contained within the treated cell population.

The mechanism is independent of caspase receptor activation and can activate the mitochondrial death pathway through the generation of reactive oxygen species (ROS).[2][3][4]

Preclinical and Clinical Development Data

The development of 4-HC involved extensive preclinical evaluation to determine its cytotoxicity against various cancer cell lines and in vivo studies to assess its efficacy and pharmacokinetics. This was followed by Phase I clinical trials focused on its application in bone marrow purging.

In Vitro Cytotoxicity

4-HC has demonstrated potent cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the cell line's intrinsic resistance mechanisms, such as levels of aldehyde dehydrogenase and glutathione.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Parameter | Value | Reference |

|---|---|---|---|---|

| U87 | Glioblastoma | IC50 (24h) | 15.67 µM | |

| T98 | Glioblastoma | IC50 (24h) | 19.92 µM | |

| D283 Med | Medulloblastoma | 1-log cell kill | 25 µM | |

| D283 Med | Medulloblastoma | 2-log cell kill | 50 µM |

| AML Blasts | Acute Myeloid Leukemia | Effect | Dose-responsive suppression of primary colonies | |

In Vivo Efficacy and Pharmacokinetics

Though primarily developed for ex vivo use, 4-HC was also evaluated as a systemically administered agent. These studies provided valuable pharmacokinetic insights.

Table 2: Preclinical In Vivo Efficacy and Pharmacokinetic Data

| Model System | Tumor Type | Treatment | Result | Reference |

|---|---|---|---|---|

| Rats | 13762 Mammary Carcinoma | 90 mg/kg 4-HC | 14.5-day tumor growth delay | |

| Rats | 13762 Mammary Carcinoma | 100 mg/kg Cyclophosphamide | 8.9-day tumor growth delay |

| Rats | N/A | 90 mg/kg 4-HC | 3-fold higher blood concentration of 4-OHCP at 15 min compared to 100 mg/kg cyclophosphamide | |

Clinical Data: Ex Vivo Bone Marrow Purging

Phase I trials established the dose-dependent effects of 4-HC on hematopoietic progenitor cells and determined concentrations that could effectively purge tumor cells without critically impairing engraftment.

Table 3: Clinical Outcomes of Autologous Bone Marrow Purging with 4-HC

| Patient Population | 4-HC Concentration | Key Outcome | Value | Reference |

|---|---|---|---|---|

| Metastatic Breast Cancer | 20 µg/mL | Time to Engraftment (WBC >1,000/µL) | 19 days | |

| Metastatic Breast Cancer | 40 µg/mL | Time to Engraftment (WBC >1,000/µL) | 20 days | |

| Metastatic Breast Cancer | 60 µg/mL | Time to Engraftment (WBC >1,000/µL) | 23 days | |

| Metastatic Breast Cancer | 80 µg/mL | Time to Engraftment (WBC >1,000/µL) | Significantly delayed | |

| Acute Nonlymphoblastic Leukemia | Variable (goal of ≤1% CFU-GM survival) | 2-year Disease-Free Survival | 36% |

| Acute Nonlymphoblastic Leukemia | Variable (resulting in >1% CFU-GM survival) | 2-year Disease-Free Survival | 12% | |

Experimental Protocols

Chemical Synthesis by Ozonation

The original and most direct chemical synthesis of 4-HC involves the ozonation of cyclophosphamide. This method avoids the low yields of Fenton oxidation.

Protocol Summary:

-

Objective: To synthesize this compound from cyclophosphamide.

-

Principle: Cyclophosphamide is dissolved in an appropriate organic solvent (e.g., dichloromethane) and cooled to a low temperature (typically -78°C). A stream of ozone (O₃) gas is bubbled through the solution. The reaction introduces a hydroperoxy group at the C4 position of the oxazaphosphorine ring.

-

Materials:

-

Cyclophosphamide

-

Dichloromethane (B109758) (or other suitable solvent)

-

Ozone generator

-

Dry ice/acetone bath

-

Rotary evaporator

-

-

Procedure:

-

Dissolve cyclophosphamide in anhydrous dichloromethane in a reaction vessel suitable for ozonolysis.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Bubble ozone-enriched oxygen through the solution. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, purge the solution with nitrogen or argon gas to remove excess ozone.

-

Remove the solvent under reduced pressure using a rotary evaporator, keeping the temperature low to prevent degradation of the product.

-

The resulting crude product can be purified by crystallization or chromatography.

-

-

Expected Yield: Reported yields for this method range from 20% to as high as 50-60%.

Ex Vivo Bone Marrow Purging Protocol

This protocol outlines the general steps for treating a harvested autologous bone marrow graft with 4-HC before cryopreservation and reinfusion.

Protocol Summary:

-

Objective: To eliminate residual malignant cells from a bone marrow graft while preserving hematopoietic stem cells.

-

Principle: Mononuclear cells, which include hematopoietic progenitors and tumor cells, are isolated from the graft. This cell fraction is then incubated with a specific concentration of 4-HC for a defined period to induce cytotoxicity in the more sensitive tumor cells.

-

Materials:

-

Harvested bone marrow

-

Ficoll-Paque or similar density gradient medium

-

Hanks' Balanced Salt Solution (HBSS) or similar buffer

-

Fetal calf serum (FCS)

-

This compound (stock solution)

-

Incubator (37°C)

-

Centrifuge

-

Cryopreservation medium (containing DMSO)

-

-

Procedure:

-

Cell Isolation: Isolate the light-density mononuclear cell (MNC) fraction from the harvested bone marrow using Ficoll-Paque density gradient centrifugation. This step is crucial as it removes red blood cells, which can inconsistently inactivate 4-HC.

-

Cell Resuspension: Wash the isolated MNCs and resuspend them in a treatment medium (e.g., HBSS with 20% FCS) at a defined cell concentration.

-

4-HC Incubation: Add 4-HC to the cell suspension to a final concentration of 60-100 µg/mL. The optimal concentration is a balance between anti-tumor efficacy and stem cell toxicity.

-

Incubate the cell suspension at 37°C for 30 minutes.

-

Washing: Stop the reaction by diluting the cell suspension with cold medium and centrifuging to pellet the cells. Perform several washes to remove residual 4-HC and its byproducts.

-

Quality Control: Collect an aliquot of the purged cells for a colony-forming unit (CFU-GM) assay to assess the survival of hematopoietic progenitors. Survival of ≤1% of CFU-GM correlates with better disease-free survival.

-

Cryopreservation: Resuspend the final cell pellet in cryopreservation medium and freeze according to standard protocols for later reinfusion.

-

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method to assess cell viability and determine the IC50 of a cytotoxic compound.

Protocol Summary:

-

Objective: To quantify the viability of a cancer cell line after treatment with 4-HC.

-